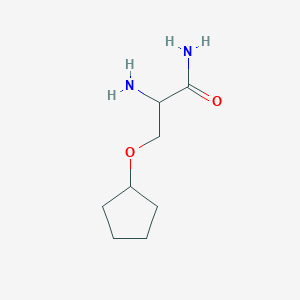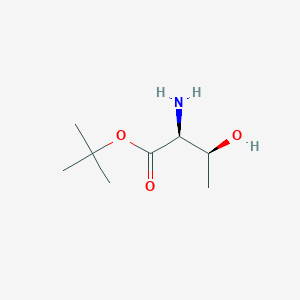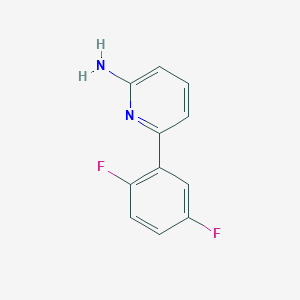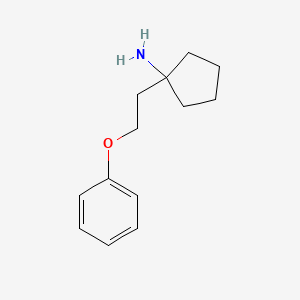
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of both difluoromethyl and fluoropyridine groups in its structure makes it a valuable compound for synthetic chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid typically involves the introduction of difluoromethyl and fluoropyridine groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents such as ClCF₂H. This reaction can be catalyzed by transition metals like copper or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF₃) as a difluoromethylation reagent in continuous flow reactors has been reported to be efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions are common, where the fluorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include difluoromethylated pyridine derivatives, alcohols, and substituted pyridines .
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)-6-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-4-fluoropyridine-3-carboxylic acid
- 2-(Difluoromethyl)-6-chloropyridine-3-carboxylic acid
Uniqueness
2-(Difluoromethyl)-6-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration imparts distinct electronic and steric properties, making it particularly useful in applications where precise molecular interactions are required .
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
2-(difluoromethyl)-6-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-2-1-3(7(12)13)5(11-4)6(9)10/h1-2,6H,(H,12,13) |
Clé InChI |
FIXDPTABBQULIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)O)C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-1-azaspiro[3.3]heptan-2-one](/img/structure/B13567592.png)


aminehydrochloride](/img/structure/B13567618.png)







![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)

